2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(methylamino)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-12-10-13-7-4-2-3-5-8(7)14(10)6-9(11)15/h2-5H,6H2,1H3,(H2,11,15)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKDOXGUSDXGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N1CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with acetic acid derivatives under controlled conditions. One common method includes the reaction of o-phenylenediamine with acetic anhydride to form the benzimidazole core, followed by methylation and subsequent acetamide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing/Donating Effects: Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) in related benzimidazole derivatives significantly alter nonlinear optical (NLO) properties, as shown in quantum chemical studies.
Pharmacological and Functional Comparisons
Antioxidant Activity
Compounds such as 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide demonstrated potent antioxidant activity in DPPH assays, with scavenging rates exceeding 70% at 100 μM. This suggests that the acetamide-benzimidazole core itself contributes to redox activity, which may be further modulated by the methylamino group in the target compound .
Biological Activity
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide, also known by its CAS number 43182-02-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : 43182-02-1
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. In a study examining various monomeric alkaloids, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These results indicate that the compound may be effective in treating infections caused by these pathogens, particularly E. coli and Bacillus species .
Antifungal Activity
In addition to antibacterial effects, the compound has also exhibited antifungal activity. The MIC values for various fungal strains were reported as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| C. albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal properties suggest that this compound could be a candidate for further development in antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. A structure-activity relationship (SAR) analysis indicated that modifications to the benzimidazole structure could enhance its cytotoxic effects against cancer cell lines.
In a comparative study, the compound was tested against various cancer cell lines, with results showing promising cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| Human glioblastoma U251 | <10 |
| Human melanoma WM793 | <20 |
These findings suggest that the compound could be further investigated for its potential as an anticancer agent, particularly against glioblastoma and melanoma .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives, including this compound, in clinical settings:
- Study on Anticancer Effects : A recent study evaluated the efficacy of benzimidazole derivatives in inhibiting tumor growth in xenograft models. The results demonstrated that compounds with similar structures to this compound showed significant tumor reduction compared to control groups.
- Antimicrobial Resistance : Another case study focused on the use of this compound in combating antibiotic-resistant strains of bacteria. The findings indicated that it retained efficacy against resistant strains of E. coli and Staphylococcus aureus, suggesting its potential as an alternative treatment option .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
